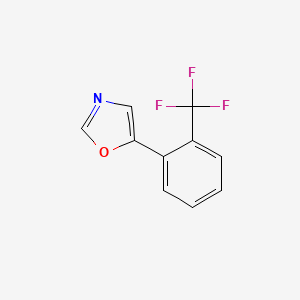

5-(2-(Trifluoromethyl)phenyl)oxazole

Description

Significance of Oxazole (B20620) Derivatives in Contemporary Organic Chemistry

Oxazoles are a class of five-membered aromatic heterocyclic compounds containing one oxygen and one nitrogen atom in the ring. This structural motif is not merely a synthetic curiosity; it is a privileged scaffold found in a wide array of natural products and pharmacologically active molecules. The oxazole ring's electronic properties and its ability to engage in various intermolecular interactions, such as hydrogen bonding and π-stacking, make it a valuable component in the design of functional molecules.

In organic synthesis, oxazoles serve as versatile intermediates. They can undergo various reactions, including electrophilic and nucleophilic substitutions, cycloadditions, and metallation, allowing for the construction of more complex molecular frameworks. The development of efficient synthetic methods for creating substituted oxazoles, such as the van Leusen oxazole synthesis from aldehydes and tosylmethyl isocyanide (TosMIC), has further expanded their accessibility and utility in research. A wide variety of oxazole-containing compounds are being explored for their potential in treating a diverse range of diseases, including bacterial and fungal infections, inflammation, and cancer.

Strategic Importance of Trifluoromethylation in Molecular Design

The introduction of a trifluoromethyl (-CF3) group into an organic molecule is a widely employed strategy in medicinal chemistry and materials science. This is due to the unique properties conferred by the -CF3 group, which arise from the high electronegativity of the fluorine atoms.

The trifluoromethyl group is known to significantly impact several key molecular parameters:

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group highly resistant to metabolic degradation. This can increase the in vivo half-life of a drug candidate. mdpi.com

Lipophilicity: The -CF3 group is highly lipophilic (fat-soluble), which can enhance a molecule's ability to cross cell membranes and improve its absorption and distribution in the body. mdpi.com

Electronic Effects: As a strong electron-withdrawing group, the -CF3 moiety can significantly alter the electronic properties of an adjacent aromatic ring. This can influence the pKa of nearby functional groups, affecting a molecule's binding affinity to its biological target. mdpi.com

Conformational Effects: The steric bulk of the trifluoromethyl group can influence the preferred conformation of a molecule, which can be crucial for its interaction with a specific receptor or enzyme active site.

These properties make trifluoromethylation a powerful tool for fine-tuning the pharmacokinetic and pharmacodynamic profiles of bioactive compounds.

Positioning of 5-(2-(Trifluoromethyl)phenyl)oxazole within the Research Landscape of Fluorinated Heterocyclic Systems

This compound is a molecule that strategically combines the features of an oxazole ring with a trifluoromethylated phenyl substituent. While specific, in-depth research on this exact compound is not extensively documented in publicly available literature, its position and potential significance can be understood by examining its constituent parts and the established principles of medicinal chemistry.

The structure suggests a synthetic pathway likely involving the reaction of 2-(trifluoromethyl)benzaldehyde (B1295035) with tosylmethyl isocyanide (TosMIC) via the van Leusen oxazole synthesis, a common method for preparing 5-substituted oxazoles.

| Property | Value |

|---|---|

| Molecular Formula | C10H6F3NO |

| Molecular Weight | 213.16 g/mol |

| CAS Number | 866149-85-1 |

The placement of the trifluoromethyl group at the ortho position of the phenyl ring is noteworthy. This specific substitution pattern can induce distinct conformational preferences due to steric interactions, potentially influencing how the molecule presents itself to biological targets. Research on analogous trifluoromethyl-phenyl substituted pyrazoles has shown that such compounds can be effective growth inhibitors of antibiotic-resistant Gram-positive bacteria. rsc.org This suggests that this compound could be a candidate for investigation in the development of new antibacterial agents.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-[2-(trifluoromethyl)phenyl]-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F3NO/c11-10(12,13)8-4-2-1-3-7(8)9-5-14-6-15-9/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQVBJOCFJBLGMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CN=CO2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60392670 | |

| Record name | 5-[2-(trifluoromethyl)phenyl]-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60392670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

866149-85-1 | |

| Record name | 5-[2-(trifluoromethyl)phenyl]-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60392670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of Formation and Transformation Pathways

Elucidation of Reaction Mechanisms for Key Synthetic Routes to Substituted Oxazoles

Several synthetic methodologies have been developed for the preparation of substituted oxazoles, each proceeding through distinct mechanistic pathways. While direct mechanistic studies on 5-(2-(trifluoromethyl)phenyl)oxazole are not extensively documented, the mechanisms for the synthesis of structurally related 5-aryloxazoles provide significant insights.

One of the most prominent methods for the synthesis of 5-substituted oxazoles is the van Leusen oxazole (B20620) synthesis . This reaction typically involves the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base. nih.govsemanticscholar.org The mechanism commences with the deprotonation of the active methylene (B1212753) group of TosMIC by a base, generating a nucleophilic species. This nucleophile then adds to the carbonyl carbon of the aldehyde, in this case, 2-(trifluoromethyl)benzaldehyde (B1295035), to form an intermediate alkoxide. Subsequent intramolecular cyclization occurs through the attack of the alkoxide on the isocyanide carbon, leading to the formation of a 5-hydroxyoxazoline intermediate. The final step involves the elimination of the tosyl group and a molecule of water, resulting in the formation of the aromatic oxazole ring. nih.gov

Another significant route involves the reaction of α-haloketones with primary amides . In the context of synthesizing this compound, this would likely involve the reaction of an appropriate α-haloketone with formamide (B127407). The mechanism is thought to proceed via initial N-alkylation of the amide by the α-haloketone, followed by cyclization and dehydration to yield the oxazole core. pharmaguideline.com

More contemporary methods often employ metal-catalyzed reactions , which offer high efficiency and regioselectivity. For instance, gold-catalyzed reactions of internal alkynes have been developed for the synthesis of trifluoromethylated oxazoles. acs.orgacs.org A plausible mechanism for a related synthesis involves the activation of an alkyne by a cationic gold catalyst. acs.org Nucleophilic attack by an oxygen transfer reagent, directed by the inductive effect of the trifluoromethyl group, leads to the formation of a gold α-oxo carbene intermediate. This intermediate then reacts with a nitrile to form a nitrilium species, which undergoes cyclization and aromatization to yield the substituted oxazole. acs.orgacs.org

Palladium-catalyzed and copper-mediated oxidative cyclization reactions have also been developed for the synthesis of trisubstituted oxazoles, proceeding through a cascade of C-N and C-O bond formations. rsc.org

The following table summarizes the key synthetic routes and their mechanistic features applicable to the synthesis of 5-substituted oxazoles.

| Synthetic Route | Key Reactants | General Mechanistic Steps |

| Van Leusen Oxazole Synthesis | Aldehyde, Tosylmethyl isocyanide (TosMIC), Base | 1. Deprotonation of TosMIC2. Nucleophilic addition to aldehyde3. Intramolecular cyclization to oxazoline4. Elimination of tosyl group and water |

| Reaction of α-haloketones with amides | α-haloketone, Primary amide | 1. N-alkylation of amide2. Cyclization3. Dehydration |

| Gold-Catalyzed O-Transfer | Internal alkyne, Oxygen transfer reagent, Nitrile | 1. Alkyne activation by gold catalyst2. Nucleophilic attack and formation of gold α-oxo carbene3. Reaction with nitrile to form nitrilium intermediate4. Cyclization and aromatization |

Role of Catalysis in Directing Regioselectivity and Optimizing Reaction Efficiency

Catalysis plays a pivotal role in modern organic synthesis, and the preparation of substituted oxazoles is no exception. Catalysts are instrumental in enhancing reaction rates, improving yields, and, crucially, controlling the regioselectivity of the final product.

In the context of synthesizing this compound, regioselectivity is a key consideration, particularly in reactions where multiple isomers could potentially form. For instance, in metal-catalyzed syntheses involving unsymmetrical starting materials, the catalyst can direct the formation of a specific regioisomer.

Gold catalysis provides an excellent example of directing regioselectivity in the synthesis of trifluoromethylated oxazoles. acs.orgacs.org The trifluoromethyl group, being strongly electron-withdrawing, exerts a significant inductive effect on the alkyne triple bond. acs.orgacs.org In the gold-catalyzed oxygen transfer reaction, this electronic influence directs the nucleophilic attack of the oxygen transfer reagent to the β-position of the alkyne, leading to the regioselective formation of the desired oxazole isomer. acs.orgacs.org Mechanistic studies have confirmed the critical role of the CF3-group in directing this process. acs.orgacs.org

Copper-catalyzed reactions have also been shown to be effective in the synthesis of substituted oxazoles. For example, a copper(II)-catalyzed oxidative cyclization of enamides allows for the synthesis of 2,5-disubstituted oxazoles. organic-chemistry.org The catalyst facilitates the vinylic C-H bond functionalization required for the cyclization to proceed. Similarly, palladium and copper co-catalyzed systems have been developed for the cascade oxidative cyclization to form trisubstituted oxazoles. rsc.org

The following table highlights the role of different catalysts in the synthesis of substituted oxazoles.

| Catalyst Type | Role in Synthesis | Example Application |

| Gold Catalysts | Directs regioselectivity through electronic effects of substituents; activates alkynes. | Regioselective synthesis of 4-trifluoromethylated oxazoles. acs.orgacs.org |

| Copper Catalysts | Mediates oxidative cyclization; facilitates C-H bond functionalization. | Synthesis of 2,5-disubstituted oxazoles from enamides. organic-chemistry.org |

| Palladium Catalysts | Used in combination with other metals for cascade reactions. | Oxidative cyclization for trisubstituted oxazoles. rsc.org |

| Polymer-Supported Reagents | Improves reaction conditions (e.g., allows for milder temperatures). | Synthesis of 2-N-aryl-5-substituted-1,3-oxazoles at room temperature. tandfonline.com |

Characterization of Reaction Intermediates and Transition States

The direct observation and characterization of reaction intermediates and transition states in the synthesis of oxazoles are often challenging due to their transient nature. However, a combination of experimental techniques and computational studies has provided valuable insights into these fleeting species.

In the van Leusen oxazole synthesis , the formation of an oxazoline intermediate is a key mechanistic proposal. nih.gov While often not isolated, its presence is inferred from the reaction mechanism and by analogy to related reactions where stable oxazolines have been characterized. The transition state for the cyclization step would involve the approach of the alkoxide oxygen to the isocyanide carbon.

For gold-catalyzed reactions , the key proposed intermediate is a gold α-oxo carbene . acs.orgacs.org These highly reactive species are central to a wide range of gold-catalyzed transformations. Their existence is supported by trapping experiments and the nature of the final products formed. The subsequent formation of a nitrilium intermediate is also a critical step in the proposed mechanism, leading to the final oxazole product. acs.orgacs.org

Computational studies, such as Density Functional Theory (DFT) calculations, have become increasingly important in elucidating reaction mechanisms and characterizing transition states. For example, in the reaction of methyl 2-diazo-2-(isoxazol-5-yl)acetates with nitriles to form isoxazole-oxazole hybrids, DFT calculations have supported a mechanism proceeding through the intermediate formation of a nitrile ylide followed by its cyclization. researchgate.net

The characterization of these transient species is often indirect, relying on:

Spectroscopic analysis of reaction mixtures to detect short-lived intermediates.

Trapping experiments , where a reactive species is added to intercept a proposed intermediate.

Kinetic studies to understand the rate-determining steps of the reaction.

Computational modeling to calculate the energies of intermediates and transition states and to visualize their structures.

The table below lists some of the key intermediates proposed in various oxazole synthetic routes.

| Reaction Type | Proposed Intermediate(s) | Method of Characterization/Support |

| Van Leusen Oxazole Synthesis | Oxazoline | Mechanistic inference, analogy to related reactions. nih.gov |

| Gold-Catalyzed O-Transfer | Gold α-oxo carbene, Nitrilium ion | Trapping experiments, product analysis, mechanistic precedent. acs.orgacs.org |

| Diazo-Nitrile Reaction | Nitrile ylide | DFT calculations. researchgate.net |

Electronic Structure and Reactivity Studies of 5 2 Trifluoromethyl Phenyl Oxazole

Influence of the Trifluoromethyl Group on the Electronic Properties of the Oxazole Ring System

The trifluoromethyl group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms. mdpi.comtcichemicals.com Its presence on the phenyl ring at the ortho-position significantly modulates the electronic landscape of the entire molecule, including the attached oxazole ring. The primary mechanism of electron withdrawal by the -CF3 group is the inductive effect (-I effect), which propagates through the sigma bond framework. nih.gov This effect reduces the electron density of the phenyl ring, which in turn influences the electronic character of the C5- and O1-positions of the oxazole ring.

| Electronic Effect | Description | Impact on Oxazole Ring |

| Inductive Effect (-I) | Withdrawal of electron density through sigma bonds by the highly electronegative fluorine atoms. | Reduces electron density on the oxazole ring, particularly at the C5 position. |

| Resonance Effect | Minimal resonance effect from the -CF3 group. | The inductive effect is the dominant electronic influence. |

| Overall Electron Density | The -CF3 group decreases the overall electron density of the molecule. | The oxazole ring becomes more electron-deficient. |

Analysis of Electrophilic and Nucleophilic Reactivity Profiles

The reactivity of the oxazole ring is generally characterized by a susceptibility to attack by both electrophiles and nucleophiles, though its aromatic character makes it less reactive than its non-aromatic counterparts. clockss.org The electronic modifications induced by the 2-(trifluoromethyl)phenyl substituent significantly influence this reactivity profile.

Electrophilic Attack: The oxazole ring can undergo electrophilic substitution, typically at the C4 position, which is the most electron-rich carbon. However, the strong electron-withdrawing nature of the trifluoromethyl group deactivates the entire molecule towards electrophiles. wikipedia.org Therefore, harsher reaction conditions would likely be required for electrophilic substitution on the oxazole ring of 5-(2-(trifluoromethyl)phenyl)oxazole compared to unsubstituted 5-phenyloxazole.

Nucleophilic Attack: The reduced electron density in the oxazole ring, caused by the -CF3 group, enhances its susceptibility to nucleophilic attack. Nucleophiles can attack the C2, C4, and C5 positions of the oxazole ring. The C2 position is often the most susceptible to nucleophilic attack in 5-substituted oxazoles. The presence of the electron-withdrawing group would further activate this position. Nucleophilic aromatic substitution (SNAr) reactions could be a viable pathway for functionalization, particularly if a suitable leaving group is present on the oxazole ring. For instance, studies on 5-nitroisoxazoles have demonstrated their utility in SNAr reactions. mdpi.com

| Position on Oxazole Ring | Predicted Reactivity towards Electrophiles | Predicted Reactivity towards Nucleophiles | Rationale |

| C2 | Low | High | Electron-deficient due to adjacent heteroatoms and influence of the -CF3 group. |

| C4 | Moderate | Moderate | Generally the most electron-rich carbon, but deactivated by the -CF3 group. |

| C5 | Low | Moderate | Directly attached to the deactivating 2-(trifluoromethyl)phenyl group. |

Targeted Regioselective Functionalization of the Oxazole Core

Achieving regioselective functionalization of the oxazole core in this compound requires careful selection of reagents and reaction conditions to overcome the electronic deactivation and direct reactions to a specific position.

One of the most effective strategies for the regioselective functionalization of oxazoles is through metalation followed by quenching with an electrophile. acs.orgnih.gov Directed ortho-metalation is a powerful tool, and in this molecule, the nitrogen atom of the oxazole ring could potentially direct metalation to the C4 position. Alternatively, halogen-metal exchange reactions can be employed if a halogenated precursor is available.

Another approach involves leveraging the inherent reactivity differences of the oxazole ring positions. As discussed, the C2 position is a prime target for nucleophilic attack. This could be exploited by using organometallic reagents or other strong nucleophiles to introduce substituents at this position. For instance, gold-catalyzed reactions have been developed for the regioselective synthesis of 4-trifluoromethylated oxazoles, highlighting the utility of transition metal catalysis in controlling regioselectivity in oxazole synthesis and functionalization. acs.org The Sonogashira coupling reaction has also been utilized for the functionalization of halooxazoles, offering a pathway to introduce alkyne substituents which can be further elaborated. chemrxiv.org

| Functionalization Strategy | Target Position | Required Precursor/Reagent | Potential Outcome |

| Directed Metalation | C4 | Strong base (e.g., organolithium) | Introduction of an electrophile at the C4 position. |

| Halogen-Metal Exchange | C2 or C4 | Halogenated oxazole and organometallic reagent | Site-specific introduction of a new substituent. |

| Nucleophilic Addition | C2 | Strong nucleophile (e.g., Grignard reagent) | Addition of the nucleophile to the C2 position. |

| Transition Metal-Catalyzed Cross-Coupling | C2, C4, or C5 | Halogenated oxazole and coupling partner | Formation of new C-C or C-heteroatom bonds. acs.orgnih.gov |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone of chemical analysis, offering detailed information about the connectivity and environment of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR)

Detailed experimental ¹H NMR data for 5-(2-(Trifluoromethyl)phenyl)oxazole, which would provide information on the chemical shifts, coupling constants, and integration of the protons on the oxazole (B20620) and phenyl rings, are not available in the public domain.

Interactive Data Table: ¹H NMR Data

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

|---|

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Specific ¹³C NMR data for this compound, which would identify the chemical shifts of each unique carbon atom in the molecule, including the characteristic signal of the trifluoromethyl group, has not been publicly reported.

Interactive Data Table: ¹³C NMR Data

| Chemical Shift (ppm) | Assignment |

|---|

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Trifluoromethyl Detection

¹⁹F NMR is a highly sensitive technique for the detection and characterization of fluorine-containing compounds. For this compound, a ¹⁹F NMR spectrum would be expected to show a singlet for the CF₃ group, with a chemical shift characteristic of a trifluoromethyl group attached to a benzene (B151609) ring. However, specific experimental ¹⁹F NMR data for this compound is not documented in available literature.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

HRMS is a critical tool for the precise determination of a molecule's elemental composition by providing a highly accurate mass measurement. While the molecular formula of this compound is known to be C₁₀H₆F₃NO, specific experimental HRMS data confirming this has not been found in a comprehensive literature search.

Vibrational Spectroscopy (e.g., Infrared, Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. An IR or Raman spectrum of this compound would be expected to show characteristic bands for C-H, C=C, and C=N stretching and bending modes of the phenyl and oxazole rings, as well as strong absorptions corresponding to the C-F bonds of the trifluoromethyl group. However, no published experimental IR or Raman spectra for this specific compound could be located.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure in the solid state, including bond lengths, bond angles, and intermolecular interactions. There are no reports of a single-crystal X-ray diffraction study for this compound in the current body of scientific literature. Therefore, precise data on its solid-state conformation and packing are not available.

Computational and Theoretical Chemistry of 5 2 Trifluoromethyl Phenyl Oxazole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary tool for computational chemistry, offering a balance between accuracy and computational cost. irjweb.com It is widely used to predict the structural and electronic properties of organic molecules. irjweb.comejournal.by Calculations for 5-(2-(Trifluoromethyl)phenyl)oxazole are typically performed using a functional like B3LYP combined with a basis set such as 6-311++G(d,p) to ensure reliable results. irjweb.comajchem-a.com

Table 1: Predicted Geometrical Parameters for this compound Note: These are representative values based on DFT calculations of similar structures.

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Lengths (Å) | ||

| C-O (oxazole) | 1.37 Å | |

| C=N (oxazole) | 1.29 Å | |

| C-C (inter-ring) | 1.46 Å | |

| C-C (phenyl avg.) | 1.40 Å | |

| C-C (oxazole avg.) | 1.39 Å | |

| C-F (avg.) | 1.35 Å | |

| **Bond Angles (°) ** | ||

| C-O-C (oxazole) | 105° | |

| C-N=C (oxazole) | 115° | |

| C-C-C (phenyl avg.) | 120° | |

| Dihedral Angle (°) |

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. libretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. acadpubl.eu

For this compound, the HOMO is expected to be distributed primarily over the electron-rich phenyl-oxazole system. The LUMO, conversely, would likely be localized more towards the phenyl ring bearing the strongly electron-withdrawing trifluoromethyl group. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability and reactivity. A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. irjweb.comirjweb.comnih.gov

Table 2: Predicted FMO Properties for this compound Note: These are representative values based on DFT calculations of similar structures.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.65 eV |

| ELUMO | -2.15 eV |

| HOMO-LUMO Gap (ΔE) | 4.50 eV |

From the HOMO and LUMO energies, several global chemical reactivity descriptors can be calculated to quantify the molecule's reactivity. researchgate.netekb.eg These parameters provide a quantitative framework for understanding the molecule's behavior in chemical reactions. researchgate.net

Chemical Potential (μ): Represents the escaping tendency of electrons from an equilibrium system. It is calculated as μ = (EHOMO + ELUMO) / 2.

Global Hardness (η): Measures the resistance to charge transfer. It is calculated as η = (ELUMO - EHOMO) / 2. Molecules with a large energy gap are considered "hard," while those with a small gap are "soft."

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is calculated as ω = μ² / (2η).

Table 3: Predicted Global Reactivity Descriptors for this compound Note: These values are derived from the FMO energies in Table 2.

| Parameter | Symbol | Calculated Value |

|---|---|---|

| Chemical Potential | μ | -4.40 eV |

| Global Hardness | η | 2.25 eV |

| Electrophilicity Index | ω | 4.30 eV |

Ab Initio Methods for High-Level Electronic Structure Characterization

Ab initio quantum chemistry methods are based on first principles, without the use of experimental data or empirical parameterization. esisresearch.org Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can provide highly accurate descriptions of electronic structure, though at a significantly greater computational expense than DFT. nih.govnih.gov These high-level calculations are often used to benchmark results from DFT or to investigate systems where DFT may not be sufficiently accurate, such as in the detailed characterization of excited states or weak intermolecular interactions. For a molecule like this compound, ab initio calculations could be employed to refine the geometry and energies or to obtain a more precise description of its electron correlation effects. esisresearch.org

Molecular Electrostatic Potential (MESP) Surface Analysis

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. nih.gov It maps the electrostatic potential onto the constant electron density surface. ajchem-a.comjmaterenvironsci.com

For this compound, the MESP surface would show regions of negative potential (typically colored red) and positive potential (colored blue).

Negative Regions: These are associated with high electron density and are susceptible to electrophilic attack. They would be located around the electronegative nitrogen and oxygen atoms of the oxazole (B20620) ring and the fluorine atoms of the trifluoromethyl group.

Positive Regions: These correspond to electron-deficient areas, primarily around the hydrogen atoms of the phenyl ring, and are sites for nucleophilic attack. The MESP surface provides a clear, visual representation of the charge distribution and is instrumental in understanding intermolecular interactions and chemical reactivity. acadpubl.eu

Theoretical Prediction of Spectroscopic Parameters

Computational methods are widely used to predict various spectroscopic properties, aiding in the interpretation of experimental data. DFT calculations can accurately simulate infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra. esisresearch.orgnih.gov

Vibrational Spectroscopy: Theoretical calculations of IR and Raman spectra involve computing the vibrational frequencies and their corresponding intensities. esisresearch.org For this compound, this would allow for the assignment of specific vibrational modes to observed spectral peaks. For example, characteristic stretching frequencies for the C=N and C-O bonds in the oxazole ring, as well as the C-F bonds in the trifluoromethyl group, can be predicted. ejournal.byesisresearch.org

NMR Spectroscopy: The chemical shifts (δ) for ¹H and ¹³C NMR spectra can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.net These theoretical predictions are highly valuable for confirming the molecular structure by comparing the calculated shifts to experimental values.

Table 4: Representative Predicted Vibrational Frequencies for Key Functional Groups Note: These are representative values based on DFT calculations of similar structures.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| C-H (Aromatic) | Stretching | 3100 - 3050 |

| C=N (Oxazole) | Stretching | 1610 - 1580 |

| C=C (Aromatic) | Stretching | 1590 - 1450 |

| C-F (CF₃) | Symmetric Stretching | 1180 - 1140 |

Computational Studies on Intramolecular Dynamic Processes (e.g., Rotational Barriers, H-Atom Transfer)

Computational chemistry provides a powerful lens through which the intramolecular dynamics of this compound can be investigated. Theoretical methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the energetic landscapes of molecular motion, such as the rotation around single bonds and the potential for atomic transfers. These studies offer insights into the conformational preferences and dynamic behavior of the molecule, which are crucial for understanding its structure-property relationships.

The primary intramolecular dynamic process of interest in this compound is the rotation around the C-C single bond that connects the phenyl and oxazole rings. This rotation dictates the relative orientation of the two aromatic systems and is governed by a rotational energy barrier. The height of this barrier is influenced by a combination of steric and electronic effects arising from the substituents on both rings.

In the case of this compound, the trifluoromethyl (-CF3) group at the ortho position of the phenyl ring is expected to play a significant role in determining the rotational barrier. The steric bulk of the -CF3 group can lead to repulsive interactions with the adjacent oxazole ring, thereby increasing the energy of the transition state for rotation. Computational studies on similarly substituted biaryl systems have shown that ortho substituents significantly hinder free rotation.

Theoretical calculations can map the potential energy surface as a function of the dihedral angle between the phenyl and oxazole rings. From this, the rotational energy barrier can be determined as the energy difference between the lowest energy conformation (ground state) and the highest energy conformation (transition state).

While no specific computational studies on the rotational barrier of this compound are publicly available, data from related structures, such as substituted N-benzhydrylformamides and 2,2'-bi-1H-imidazole, indicate that such barriers can range from a few kcal/mol to over 20 kcal/mol, depending on the nature and position of the substituents. mdpi.comrsc.org For this compound, a moderate rotational barrier can be anticipated due to the steric hindrance of the ortho-trifluoromethyl group.

Interactive Data Table: Hypothetical Rotational Barrier Data

The following table presents hypothetical data from a simulated DFT calculation on the rotational barrier of this compound, based on typical values for similar molecular systems.

| Dihedral Angle (°) | Relative Energy (kcal/mol) |

| 0 | 5.8 |

| 30 | 2.5 |

| 60 | 0.0 |

| 90 | 3.2 |

| 120 | 6.5 |

| 150 | 4.1 |

| 180 | 1.5 |

Note: This data is illustrative and based on computational studies of analogous compounds.

Regarding intramolecular hydrogen atom transfer (H-atom transfer), this process is not considered a relevant dynamic process for this compound in its ground state. Intramolecular H-atom transfer typically requires the presence of a hydrogen bond donor group (e.g., -OH, -NH2) in proximity to a hydrogen bond acceptor atom within the same molecule.

For instance, studies on 2-(2'-hydroxyphenyl)oxazole derivatives have shown that an excited-state intramolecular proton transfer (ESIPT) can occur from the hydroxyl group to the nitrogen atom of the oxazole ring. acs.org This process is facilitated by the formation of an intramolecular hydrogen bond in the ground state.

The structure of this compound lacks a suitable hydrogen atom donor group. All hydrogen atoms are covalently bonded to carbon atoms, and the C-H bonds are not sufficiently acidic to participate in such a transfer under normal conditions. Therefore, computational studies would not be expected to identify a viable pathway for intramolecular H-atom transfer in this specific molecule.

Research Utility and Applications of 5 2 Trifluoromethyl Phenyl Oxazole and Its Analogues

Utilization as Versatile Building Blocks in Complex Organic Synthesis

Oxazole (B20620) derivatives are recognized as versatile building blocks in organic synthesis due to the multiple functionalities they can provide. lifechemicals.comlifechemicals.com They can act as precursors to other important structures like enaminones, 1,3-dicarbonyl compounds, and γ-amino alcohols. lifechemicals.com The presence of the trifluoromethylphenyl moiety in 5-(2-(trifluoromethyl)phenyl)oxazole introduces a valuable synthon for creating more complex molecules. The trifluoromethyl group is a key feature in many pharmaceuticals and advanced materials due to its ability to enhance properties like binding affinity and metabolic stability. mdpi.com

The synthesis of various substituted oxazoles, including those with trifluoromethyl groups, has been a focus of research. For instance, a highly regioselective gold-catalyzed three-component reaction has been developed to produce 4-trifluoromethylated oxazoles in high yields. acs.org This method highlights the accessibility of trifluoromethylated oxazole scaffolds for further chemical elaboration. While direct examples of this compound in complex total synthesis are not extensively documented in readily available literature, the established reactivity of the oxazole ring and the desirable properties of the trifluoromethyl group suggest its potential as a valuable intermediate for constructing elaborate molecular architectures. mdpi.comlifechemicals.com

Development and Evaluation of Oxazole-Based Ligands in Catalytic Systems

The oxazole scaffold is a key component in a class of privileged chiral ligands, such as PHOX (phosphine-oxazoline) and PyrOx (pyridine-oxazoline) ligands, which are widely used in asymmetric catalysis. lifechemicals.comresearchgate.net The introduction of a trifluoromethyl group can influence the steric and electronic properties of these ligands, thereby affecting the activity and enantioselectivity of the metal catalysts they coordinate with. acs.org

For example, a study on the ligand (S)-4-(tert-butyl)-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole demonstrated its effectiveness as a highly active and enantioselective catalyst in the palladium-catalyzed addition of arylboronic acids to cyclic N-sulfonylketimines. acs.org The trifluoromethyl group in this pyridine-oxazoline ligand plays a crucial role in its catalytic performance. Although this example does not feature the exact this compound structure, it underscores the principle that trifluoromethyl-substituted aryl-oxazole and aryl-oxazoline derivatives are valuable motifs for designing efficient chiral ligands. The development of such ligands is an active area of research, with potential applications in the synthesis of enantiomerically pure pharmaceuticals and other fine chemicals. researchgate.net

Exploration in Advanced Materials Science Research

The unique combination of the oxazole ring and the trifluoromethylphenyl group imparts properties that are of interest in materials science. The trifluoromethyl group is known to enhance thermal stability, solubility in organic solvents, and can influence the electronic and optical properties of materials. acs.orgnih.gov

Oxazole-containing compounds, particularly those with extended π-conjugated systems, often exhibit fluorescent properties. For example, 1,4-bis(5-phenyl-2-oxazolyl)benzene (POPOP) is a well-known laser dye. researchgate.net The introduction of trifluoromethyl groups into aromatic and heterocyclic structures is a known strategy to modulate their luminescent properties. rsc.org

While specific studies on the luminescence of this compound are not prominent, research on related structures provides insights. For instance, luminescent metal-organic frameworks (MOFs) have been developed using thiazole-based ligands, which are structurally related to oxazoles. scientificarchives.commdpi.com Furthermore, mononuclear Cu(I) complexes with methylated 5-trifluoromethyl-3-(2′-pyridyl)-1,2,4-triazole ligands are emissive in both solution and solid states. rsc.org These findings suggest that this compound could serve as a building block for novel luminescent materials, potentially for applications in organic light-emitting diodes (OLEDs) or as fluorescent sensors.

A significant area of research involving trifluoromethyl-substituted oxazoles is in the field of high-performance polymers. Specifically, poly(aryl ether oxazole)s containing trifluoromethyl groups have been synthesized and extensively characterized. acs.orgacs.orgtum.de These polymers are typically prepared via nucleophilic aromatic substitution, where the electron-withdrawing effect of the oxazole ring activates adjacent fluorine atoms for displacement by bisphenols. acs.orgacs.org

The introduction of trifluoromethyl groups onto the phenyl rings of the polymer backbone has a marked effect on the material's properties. It generally improves the solubility of the polymers in a range of organic solvents, from polar aprotic solvents like NMP and DMAc to less polar ones such as toluene. acs.org However, the effect on the glass transition temperature (Tg) is not uniform and depends on the specific structure of the bisphenol monomer used. acs.orgtum.de While many oxazole-containing polymers exhibit high thermal stability, certain poly(aryl ether oxazole)s with trifluoromethyl groups have shown unexpectedly lower decomposition temperatures, starting to lose weight around 310°C. acs.orgtum.de This has been attributed to the specific substitution pattern on the oxazole ring. acs.orgtum.de

| Property | Observation | Reference |

|---|---|---|

| Synthesis Method | Nucleophilic displacement of activated fluorine atoms by bisphenols. | acs.orgacs.org |

| Solubility | Generally improved; soluble in polar aprotic solvents (NMP, DMAc) and less polar solvents (toluene). | acs.org |

| Glass Transition Temperature (Tg) | Ranges from 136°C to 191°C, depending on the bisphenol structure. | tum.de |

| Thermal Stability | Some derivatives show lower decomposition temperatures (around 310°C) compared to other oxazole polymers (>450°C). | tum.de |

| Morphology | Generally amorphous. | tum.de |

Potential Applications in Agrochemical Research (e.g., as components for pesticides and herbicides)

The inclusion of fluorine and trifluoromethyl groups is a common strategy in the design of modern agrochemicals. mdpi.com These groups can enhance the biological activity, metabolic stability, and transport properties of the molecules. Heterocyclic compounds, including oxazoles and their isomers, isoxazoles, are prevalent scaffolds in pesticides and herbicides. lifechemicals.comresearchgate.net

For example, isoxazole (B147169) derivatives containing trifluoromethyl groups have been designed and evaluated for their anti-cancer activity, demonstrating the biological potential of this structural combination. nih.gov In the agrochemical context, 5-trifluoromethyl-1,2,4-oxadiazole derivatives have been investigated as potential fungicides, with some compounds showing promising protective activity against soybean rust. researchgate.net While direct studies on the pesticidal or herbicidal activity of this compound are not widely reported, the presence of both the trifluoromethylphenyl group and the oxazole core—structural motifs found in biologically active compounds—suggests that this molecule and its analogues could be promising leads for the development of new agrochemicals. mdpi.comnih.gov

Emerging Research Directions and Future Perspectives

Advancements in Sustainable and Efficient Synthetic Methodologies

The synthesis of complex organic molecules is increasingly guided by the principles of green chemistry, which prioritize efficiency, safety, and minimal environmental impact. For the synthesis of 5-(2-(Trichloromethyl)phenyl)oxazole and its analogs, future research is expected to pivot away from traditional, often harsh, reaction conditions towards more sustainable and efficient methodologies.

Microwave-assisted organic synthesis (MAOS) represents a significant advancement, offering benefits such as dramatically reduced reaction times, higher yields, and cleaner reaction profiles. scielo.brnih.govrsc.org The application of microwave irradiation to classical oxazole (B20620) syntheses, like the Robinson-Gabriel synthesis or van Leusen oxazole synthesis, could provide a rapid and efficient route to the target compound. nih.govijpsonline.com For instance, a microwave-assisted van Leusen reaction using 2-(trifluoromethyl)benzaldehyde (B1295035) and tosylmethylisocyanide (TosMIC) could be a promising approach. nih.gov

Another burgeoning area is electrochemical synthesis, which avoids the use of stoichiometric chemical oxidants or reductants, thereby reducing waste. An electrochemical approach involving a phosphine-mediated deoxygenative [3+2] cycloaddition of 2-(trifluoromethyl)benzoic acid could offer a green and sustainable pathway to the oxazole ring. rsc.org Furthermore, techniques like ultrasound-assisted synthesis and mechanochemistry (ball-milling) are being explored for their ability to promote reactions in the absence of bulk solvents, contributing to a more environmentally benign process. ijpsonline.com

| Methodology | Key Advantages | Potential Application for 5-(2-(Trifluoromethyl)phenyl)oxazole Synthesis | Relevant Findings on Analogs |

|---|---|---|---|

| Microwave-Assisted Synthesis | Reduced reaction time, higher yields, cleaner reactions. | Rapid formation of the oxazole ring from appropriate precursors. | Microwave irradiation has been successfully used for synthesizing various oxazole and triazole derivatives, often reducing reaction times from hours to minutes. scielo.brnih.govijpsonline.com |

| Electrochemical Synthesis | Avoids toxic oxidants/reductants, high atom economy. | Deoxygenative cycloaddition of 2-(trifluoromethyl)benzoic acid. | Has been demonstrated for oxazole synthesis from carboxylic acids, offering a metal-free alternative. rsc.org |

| Ultrasound-Assisted Synthesis | Enhanced reaction rates, improved yields, often milder conditions. | Facilitating cyclization and condensation steps. | Proven effective for various heterocyclic syntheses, including oxazoles. ijpsonline.com |

| Mechanochemistry (Ball-Milling) | Solvent-free or low-solvent conditions, unique reactivity. | Solid-state synthesis of the oxazole scaffold. | Applied to azalactone synthesis, a related oxazole derivative, with high efficiency. ijpsonline.com |

Integration of Advanced Computational Modeling for Precise Structure-Property Relationships

The synergy between experimental synthesis and computational chemistry is revolutionizing materials and drug discovery. rsc.org For 5-(2-(Trichloromethyl)phenyl)oxazole, advanced computational modeling, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), will be instrumental in predicting its physicochemical properties and guiding synthetic efforts. irjweb.comajchem-a.comresearchgate.netnih.govnih.gov

DFT calculations can be employed to determine the molecule's ground-state geometry, electronic structure, and molecular orbital energies (HOMO/LUMO). irjweb.comajchem-a.com The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's chemical reactivity and kinetic stability, and it is fundamental for predicting its potential in electronic applications. irjweb.com By modeling how substituents on both the phenyl and oxazole rings affect these frontier orbitals, researchers can precisely tune the molecule's electronic properties for specific functions. researchgate.net

Furthermore, computational studies can predict spectroscopic properties (like UV-Vis absorption and fluorescence emission), which is crucial for applications in optoelectronics. researchgate.netresearchgate.net Molecular electrostatic potential (MEP) maps can identify electron-rich and electron-deficient regions, predicting how the molecule will interact with other species and its potential binding sites for electrophilic or nucleophilic attack. ajchem-a.com This predictive power allows for the in silico design of derivatives with enhanced properties before committing to resource-intensive laboratory synthesis. rsc.org

| Computational Method | Predicted Property | Significance |

|---|---|---|

| Density Functional Theory (DFT) | Optimized molecular geometry, HOMO/LUMO energies, energy gap (ΔE). | Predicts molecular stability, reactivity, and potential for electronic applications. irjweb.comajchem-a.com |

| Time-Dependent DFT (TD-DFT) | UV-Vis absorption and emission spectra (photophysical properties). | Crucial for designing materials for optoelectronic devices like OLEDs. researchgate.net |

| Molecular Electrostatic Potential (MEP) | Electron density distribution, sites for electrophilic/nucleophilic attack. | Guides understanding of intermolecular interactions and reaction mechanisms. ajchem-a.com |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of bonding characteristics and intermolecular interactions. | Provides deeper insight into the nature of chemical bonds within the molecule. |

Expansion into Novel Areas of Material Science and Organic Optoelectronics

The unique electronic characteristics of both the oxazole ring and the trifluoromethyl group make 5-(2-(Trichloromethyl)phenyl)oxazole a compelling candidate for applications in materials science, particularly in the field of organic optoelectronics. rsc.org Oxazole and its isomer, oxadiazole, are well-known electron-deficient heterocycles that are frequently incorporated into organic semiconductors to facilitate electron transport. researchgate.netrsc.org

The strong electron-withdrawing nature of the trifluoromethyl group can further enhance these electron-accepting properties, potentially making the compound a valuable n-type material for organic field-effect transistors (OFETs) or as an electron-transport or emissive layer in organic light-emitting diodes (OLEDs). researchgate.netacs.org Research on related oxazole-based fluorophores has demonstrated their potential as efficient deep-blue emitters in OLEDs, a critical component for full-color displays and solid-state lighting. spiedigitallibrary.org The strategic placement of the trifluoromethyl group could be used to tune the emission wavelength and improve the quantum efficiency of such devices.

Moreover, the rigid, planar structure of the phenyl-oxazole system can facilitate π-π stacking in the solid state, which is crucial for efficient charge transport in organic electronic devices. The development of novel organic semiconductors often involves creating donor-π-acceptor (D-π-A) structures to tune the optical and electronic properties. nih.gov The 5-(2-(Trichloromethyl)phenyl)oxazole core could serve as a powerful acceptor unit in such molecular designs, opening avenues for its use in organic photovoltaics (OPVs) and organic photodetectors (OPDs). rsc.org

Role as Precursors for the Synthesis of Diverse Heterocyclic Scaffolds

Beyond its direct applications, 5-(2-(Trichloromethyl)phenyl)oxazole can serve as a versatile precursor for the synthesis of a wide array of more complex heterocyclic structures. nih.govmuseonaturalistico.it The oxazole ring, while aromatic, possesses unique reactivity that allows for its transformation into other important heterocyclic systems. acs.orgpharmaguideline.com

One key reaction is the Diels-Alder cycloaddition, where the oxazole acts as a diene. This reaction, often followed by the loss of a small molecule, can lead to the formation of pyridines and other six-membered heterocycles, providing a powerful tool for building molecular complexity. pharmaguideline.com Additionally, the oxazole ring can undergo ring-opening reactions when treated with certain nucleophiles. researchgate.netresearchgate.netrsc.orgmdpi.com For example, reaction with hydrazines could potentially lead to the formation of triazole or pyrazole (B372694) derivatives, while reaction with hydroxylamine (B1172632) could yield isoxazoles.

The presence of the trifluoromethyl group adds another layer of synthetic utility, as trifluoromethylated heterocycles are highly sought after in medicinal chemistry and agrochemistry due to their enhanced metabolic stability and binding affinity. nih.govresearchgate.net Therefore, using 5-(2-(Trichloromethyl)phenyl)oxazole as a starting material provides a direct route to introduce this valuable functional group into new and diverse molecular scaffolds. nih.govnih.gov This positions the compound as a valuable building block in diversity-oriented synthesis campaigns aimed at discovering new bioactive molecules. nih.gov

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.